1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Description
1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
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Biological Activity
1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in biological research due to its potential pharmacological properties and applications in drug development.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, characterized by a spirocyclic core and a pyrrolidine moiety. Its molecular formula is C17H23N2O3 with a molecular weight of approximately 303.38 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.
Antitumor Activity
Recent investigations have highlighted the compound's potential as an antitumor agent. For instance, derivatives of related spirocyclic compounds have shown efficacy against KRAS G12C mutations, which are prevalent in certain cancers. These compounds act by binding covalently to the mutated protein, inhibiting its function and subsequently reducing tumor proliferation in xenograft models .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding through π–π interactions and hydrogen bonding, enhancing the compound's affinity for its biological targets . This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.
Summary of Biological Studies
Case Studies
- Antitumor Efficacy : A study reported that derivatives based on the spirocyclic structure exhibited potent inhibitory activity against KRAS G12C mutations, leading to significant tumor regression in animal models. The lead compound demonstrated high metabolic stability and favorable pharmacokinetics.
- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related compounds, revealing effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research on anti-inflammatory properties showed that the compound could inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
1-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-13(2)20-8-14(9-21-13)6-15(7-14)12(19)5-16-10(17)3-4-11(16)18/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEVPIOSMUIYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CN3C(=O)CCC3=O)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.